2-Methylindolizine

Description

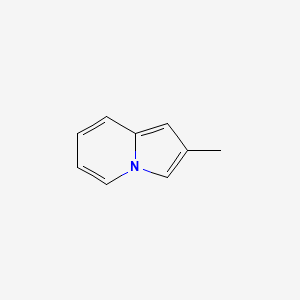

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUAZBSVPMQJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342521 | |

| Record name | 2-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-18-3 | |

| Record name | 2-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methylindolizine from Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a nitrogen-containing fused heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science due to its prevalence in bioactive natural products and its unique photophysical properties.[1][2] This guide provides an in-depth technical overview of the principal synthetic routes to 2-methylindolizine, a key derivative, starting from readily available pyridine precursors. We will dissect the mechanistic underpinnings of classical methods, such as the Tschitschibabin (Chichibabin) indolizine synthesis, and contrast them with modern strategies. This document is structured to provide researchers with both the theoretical foundation and practical, field-proven protocols necessary for the successful synthesis and optimization of this compound and its analogues.

Introduction: The Significance of the Indolizine Core

Indolizine (pyrrolo[1,2-a]pyridine) is a 10-π electron aromatic N-fused heterocycle, isomeric with indole.[3] Its unique electronic structure imparts distinct chemical and physical properties, making it a valuable pharmacophore and functional motif.[1][2] Derivatives of indolizine are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potential anti-tumor properties.[2] The 2-methyl substituted variant, in particular, serves as a crucial building block for more complex functionalized molecules.

The synthesis of the indolizine skeleton is a rich area of organic chemistry, with a diverse array of methodologies developed over the past century.[4] Syntheses originating from pyridine derivatives are among the most common and versatile, leveraging the nucleophilicity of the pyridine nitrogen and the reactivity of its α-positions. This guide will focus on these pyridine-centric pathways.

Core Synthetic Strategies from Pyridine Derivatives

The most robust methods for constructing the this compound core from pyridine involve the formation of a pyridinium ylide intermediate, which then undergoes a cyclization reaction. The two primary strategies discussed are the Tschitschibabin reaction and 1,3-dipolar cycloadditions.

The Tschitschibabin (Chichibabin) Indolizine Synthesis

The Tschitschibabin reaction is a cornerstone of indolizine synthesis, valued for its operational simplicity and the accessibility of its starting materials.[1][5] The reaction proceeds via a two-step sequence:

-

Quaternization: A pyridine derivative (specifically, a 2-alkylpyridine like 2-picoline) is reacted with an α-haloketone to form a pyridinium salt. For the synthesis of this compound, this typically involves reacting 2-picoline (2-methylpyridine) with bromoacetone.

-

Cyclization: The pyridinium salt is treated with a base (e.g., sodium bicarbonate, triethylamine) to generate a pyridinium ylide. This reactive intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic indolizine ring.[5][6]

Mechanistic Causality: The choice of base is critical; it must be strong enough to deprotonate the acidic methylene group of the quaternized salt to form the ylide, but not so strong as to promote unwanted side reactions. The subsequent intramolecular cyclization is driven by the formation of a stable, aromatic 10-π electron system.[1][5]

Caption: Mechanism of the Tschitschibabin reaction.

1,3-Dipolar Cycloaddition Reactions

A more versatile approach involves the generation of a pyridinium ylide from a pyridine and an α-haloacetate, followed by an intermolecular [3+2] cycloaddition with an activated alkyne or alkene.[3][7] This method offers greater control over the substitution pattern of the resulting indolizine.

For this compound synthesis, the process is:

-

Ylide Formation: 2-Picoline is reacted with an activating agent like ethyl bromoacetate in the presence of a base to form the corresponding pyridinium ylide.

-

Cycloaddition: The ylide is trapped in situ by a dipolarophile. To install the methyl group at the C2 position, an appropriate dipolarophile is required, though this route is more commonly used for C1 and C3 functionalization.[3] A more direct route to this compound using this family of reactions involves starting with pyridine itself and reacting the derived ylide with a methyl-substituted dipolarophile. However, the Tschitschibabin approach is generally more direct for this specific target.

The mechanism involves the pyridinium ylide acting as a 1,3-dipole, which reacts with the dipolarophile in a concerted or stepwise fashion to form a five-membered ring fused to the pyridine core.[3][6]

Experimental Protocols

The following protocol is a self-validating system for the synthesis of this compound via the Tschitschibabin reaction, adapted from established procedures.[1][5][6]

Protocol 1: Synthesis of this compound

Materials:

-

2-Picoline (2-methylpyridine), distilled (1.0 eq)

-

Bromoacetone (1.05 eq)

-

Acetone, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Workflow Diagram:

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

-

Quaternization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-picoline (1.0 eq) in anhydrous acetone. Add bromoacetone (1.05 eq) dropwise at room temperature. A precipitate of the pyridinium salt should begin to form.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the 2-picoline.

-

Cyclization: After cooling the reaction mixture to room temperature, add a saturated aqueous solution of sodium bicarbonate slowly while stirring vigorously. The solution will typically darken. Continue stirring at room temperature for 1-2 hours.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: The purified fractions containing the product are combined and concentrated to yield this compound as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness: This protocol is self-validating. Successful quaternization is visually confirmed by salt precipitation. The cyclization is indicated by a color change upon base addition. TLC monitoring at each stage confirms the conversion of starting material to product. Finally, spectroscopic analysis provides definitive structural confirmation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Conditions | Yields | Advantages | Disadvantages |

| Tschitschibabin | 2-Picoline, α-haloketone | Base (e.g., NaHCO₃, K₂CO₃) | Reflux in solvent (e.g., Acetone) | Moderate to Good | Operationally simple, direct route | Limited to specific substitution patterns dictated by starting materials |

| 1,3-Dipolar Cycloaddition | Pyridine, α-haloester | Base, Dipolarophile (alkyne/alkene) | Often room temp. or mild heating | Variable to Good | Highly versatile, wide substrate scope | May produce regioisomers, requires activated dipolarophiles[3] |

| Modern Radical Methods | Pyridine derivatives | Radical initiators, coupling partners | Varies (photocatalysis, thermal) | Good to Excellent | High efficiency, novel C-C bond formation | Mechanistically complex, may require specialized equipment[8] |

Conclusion and Future Outlook

The synthesis of this compound from pyridine derivatives remains a cornerstone of heterocyclic chemistry. The Tschitschibabin synthesis provides a direct, reliable, and experimentally straightforward route that is ideal for many research applications.[5][9] For greater structural diversity and access to more complex analogues, 1,3-dipolar cycloaddition strategies offer unparalleled versatility.[3][10]

Future research will likely focus on developing more atom-economical and environmentally benign methodologies, such as C-H activation and photocatalytic radical cyclizations, to access the indolizine core with even greater efficiency and control.[4][8] These advancements will continue to drive the discovery of novel indolizine-based compounds for applications in medicine and materials science.

References

- 1. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Structure and Numbering of 2-Methylindolizine for Researchers and Drug Development Professionals

Introduction to the Indolizine Scaffold

Indolizine is a heterocyclic aromatic compound composed of a fused pyridine and pyrrole ring, sharing a bridgehead nitrogen atom.[1][2] This 10-π electron system is an isomer of the more commonly known indole, and its unique electronic and structural features have made it an attractive scaffold in the development of novel therapeutic agents.[3] The indolizine nucleus is present in a variety of natural products and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide will focus specifically on the 2-methyl substituted derivative, 2-Methylindolizine, providing a detailed exploration of its chemical structure and numbering, which is fundamental to understanding its reactivity and for the design of new molecular entities.

The Chemical Architecture: Structure and IUPAC Numbering of this compound

The foundational step in exploring the chemistry of any heterocyclic system is a thorough understanding of its nomenclature and atomic arrangement. The indolizine ring system is numbered in a specific manner according to IUPAC conventions, which is crucial for unambiguously identifying substituted derivatives.

The numbering of the indolizine core begins from the carbon atom adjacent to the bridgehead nitrogen in the five-membered ring and proceeds around the pyrrole ring before moving to the pyridine ring. The bridgehead nitrogen itself is assigned the number 4.

Below is a diagram illustrating the IUPAC numbering of the indolizine scaffold and the specific structure of this compound.

As illustrated, in this compound, a methyl group is attached to the carbon atom at position 2 of the indolizine ring. This seemingly simple substitution can have profound effects on the molecule's electronic properties, reactivity, and biological activity.

Synthesis of the this compound Core

The construction of the indolizine scaffold can be achieved through several synthetic strategies. The two most prominent and widely utilized methods are the Tschitschibabin (also spelled Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.

Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classic and versatile method for synthesizing indolizine derivatives.[5] The reaction typically involves the condensation of a 2-alkylpyridine (in the case of this compound, 2-ethylpyridine would be a suitable starting material) with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.

The causality behind this experimental choice lies in the generation of a pyridinium ylide intermediate. The base abstracts a proton from the α-carbon of the alkyl group on the pyridine ring, creating a nucleophilic carbanion that then attacks the carbonyl group of the α-halocarbonyl-derived portion of the molecule. A subsequent dehydration step leads to the formation of the aromatic indolizine ring.

Experimental Protocol: General Tschitschibabin Synthesis of a 2-Substituted Indolizine

-

Quaternization: A 2-alkylpyridine (e.g., 2-ethylpyridine) is reacted with an α-halo ketone (e.g., bromoacetone) in a suitable solvent like acetone or acetonitrile. This step forms the corresponding N-(2-oxoalkyl)-2-alkylpyridinium halide salt.

-

Cyclization: The pyridinium salt is then treated with a base, such as sodium bicarbonate, potassium carbonate, or an organic base like triethylamine. The reaction mixture is typically heated to facilitate the intramolecular aldol-type condensation and subsequent dehydration to yield the 2-substituted indolizine.

1,3-Dipolar Cycloaddition

Another powerful method for the synthesis of indolizines is the 1,3-dipolar cycloaddition reaction.[6][7] This approach involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, which is typically an electron-deficient alkene or alkyne.

The pyridinium ylide is generated in situ from a pyridinium salt containing an activated methylene group adjacent to the nitrogen. The choice of dipolarophile is critical as it dictates the substitution pattern on the newly formed five-membered ring of the indolizine. For the synthesis of this compound, a dipolarophile that introduces a methyl group at the appropriate position would be required.

Experimental Protocol: General 1,3-Dipolar Cycloaddition for Indolizine Synthesis

-

Ylide Generation: A pyridinium salt with an electron-withdrawing group on the methylene carbon (e.g., a carbonyl or cyano group) is treated with a base to generate the pyridinium ylide.

-

Cycloaddition: The in situ generated ylide is then reacted with a suitable dipolarophile. The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form a dihydropyrrolopyridine intermediate.[7]

-

Aromatization: The intermediate undergoes spontaneous or induced elimination of a leaving group or oxidation to afford the aromatic indolizine product.

Reactivity of the this compound Core

The reactivity of the indolizine ring is influenced by the electron-donating nature of the bridgehead nitrogen, which increases the electron density of the pyrrole ring, making it susceptible to electrophilic attack.

Electrophilic Substitution

Electrophilic substitution reactions on the indolizine nucleus predominantly occur at the 1- and 3-positions of the five-membered ring, which are the most electron-rich. The presence of a methyl group at the 2-position, being an electron-donating group, further activates the pyrrole ring towards electrophilic attack. However, it also introduces steric hindrance that can influence the regioselectivity of the reaction.

Common electrophilic substitution reactions include:

-

Halogenation: Introduction of halogen atoms.

-

Nitration: Introduction of a nitro group.

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

The precise outcome of these reactions on this compound will depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Substitution

The indolizine ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, nucleophilic substitution can occur if the ring is substituted with strong electron-withdrawing groups or on a pre-functionalized position (e.g., a halogenated indolizine).

Applications in Drug Development and Materials Science

The indolizine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives of indolizine have demonstrated a wide array of pharmacological activities.

| Pharmacological Activity | Therapeutic Area |

| Anti-inflammatory | Treatment of inflammatory diseases[4] |

| Antimicrobial | Development of new antibiotics and antifungals[1] |

| Anticancer | Oncology[8] |

| CNS Depressant | Neurology and Psychiatry[9] |

The methyl group at the 2-position of the indolizine core can serve as a key structural feature for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. It can influence metabolic stability, receptor binding affinity, and overall potency. For instance, this compound derivatives have been investigated as potential anti-inflammatory agents.[4]

Beyond medicinal chemistry, the unique photophysical properties of indolizine derivatives make them promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

This compound represents a valuable and versatile heterocyclic scaffold with significant potential in drug discovery and materials science. A thorough understanding of its chemical structure, IUPAC numbering, and fundamental reactivity is paramount for the rational design and synthesis of novel derivatives with desired properties. The synthetic methodologies outlined in this guide, particularly the Tschitschibabin reaction and 1,3-dipolar cycloaddition, provide robust and adaptable routes to this important molecular core. As research in this area continues to expand, the this compound scaffold is poised to play an increasingly important role in the development of new technologies and therapeutic interventions.

References

- 1. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylindoline [webbook.nist.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-Methylindolizine

This guide provides an in-depth analysis of the spectroscopic data for 2-methylindolizine, a significant heterocyclic compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development. This document is designed to serve as a practical reference for the synthesis, identification, and characterization of this compound.

Introduction

This compound is an aromatic, nitrogen-containing heterocyclic compound with a bicyclic structure. The indolizine core is a key structural motif in various natural products and pharmacologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, grounded in established scientific principles and experimental data.

Molecular Structure and Atom Numbering

The structural integrity and spectroscopic data of this compound are best understood with a clear atom numbering system. The following diagram illustrates the structure and the conventional numbering scheme used for the interpretation of the spectral data.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.23 | s | - |

| H-3 | 6.25 | s | - |

| H-5 | 7.55 | d | 6.9 |

| H-6 | 6.55 | t | 6.7 |

| H-7 | 6.95 | t | 6.8 |

| H-8 | 7.95 | d | 8.9 |

| 2-CH₃ | 2.28 | s | - |

Interpretation:

-

The aromatic protons (H-5, H-6, H-7, and H-8) appear in the downfield region, characteristic of their electronic environment.

-

The protons on the five-membered ring (H-1 and H-3) appear as singlets, indicating no adjacent protons to couple with.

-

The methyl group protons (2-CH₃) resonate as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 115.3 |

| C-2 | 134.8 |

| C-3 | 106.2 |

| C-5 | 118.0 |

| C-6 | 111.4 |

| C-7 | 118.9 |

| C-8 | 117.5 |

| C-8a | 136.2 |

| 2-CH₃ | 15.9 |

Interpretation:

-

The spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the this compound molecule.

-

The carbon atoms of the aromatic rings (C-1 to C-8a) resonate in the downfield region (106-137 ppm).

-

The methyl carbon (2-CH₃) appears at a characteristic upfield chemical shift.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 s

-

Relaxation Delay: 1-5 s

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 1024-8192

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, CH₃) |

| 1640-1500 | Strong | C=C and C=N stretching (aromatic rings) |

| 1470-1430 | Medium | C-H bend (CH₃) |

| 1380-1360 | Medium | C-H bend (CH₃) |

| 800-700 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations is evident.

-

The strong absorptions in the 1640-1500 cm⁻¹ region are characteristic of the aromatic C=C and C=N bonds within the indolizine ring system.

-

The bands in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol: IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| m/z | Relative Intensity (%) | Assignment |

| 131 | 100 | [M]⁺ (Molecular Ion) |

| 130 | 85 | [M-H]⁺ |

| 116 | 40 | [M-CH₃]⁺ |

| 104 | 30 | [M-HCN]⁺ |

| 78 | 25 | [C₆H₆]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 131 confirms the molecular weight of this compound (C₉H₉N).

-

The base peak is the molecular ion, indicating its relative stability under electron ionization.

-

Common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), and hydrogen cyanide ([M-HCN]⁺), which are characteristic of nitrogen-containing aromatic compounds.

Introduction: The Significance of the 2-Methylindolizine Scaffold

An In-Depth Technical Guide to the 2-Methylindolizine Core for Researchers, Scientists, and Drug Development Professionals

Indolizine, a bicyclic aromatic N-heterocycle, represents a vital structural motif in medicinal chemistry due to its presence in various biologically active compounds. The fusion of a pyridine and a pyrrole ring bestows upon it unique electronic properties and a rigid conformational framework, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a methyl group at the 2-position of the indolizine core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets. This guide provides a comprehensive overview of the this compound core, focusing on its synthesis, key derivatives, and their established biological activities, thereby serving as a critical resource for professionals in drug discovery and development.

While a specific CAS number for the unsubstituted this compound is not readily found in common chemical databases, likely due to its primary role as a synthetic intermediate, its fundamental properties can be defined.

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

Synthetic Strategies for the this compound Core

The construction of the indolizine ring system is a well-explored area of organic synthesis, with several established methods that can be adapted to produce 2-methylated analogs. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Tschitschibabin Reaction and Related Cycloadditions

One of the most classical and versatile methods for indolizine synthesis is the Tschitschibabin (Chichibabin) reaction. This typically involves the reaction of a pyridine derivative bearing an acidic methylene group at the 2-position with an α-halocarbonyl compound. For the synthesis of 2-methylindolizines, this can be envisioned through the reaction of 2-ethylpyridine derivatives or by utilizing a three-component reaction.

A general representation of a synthetic approach to the this compound core is depicted below:

Caption: Generalized Tschitschibabin-type synthesis of the this compound core.

Recent advancements have focused on developing more efficient and environmentally friendly methods, including transition-metal-catalyzed and multicomponent reactions.[1][2] These modern approaches offer broader substrate scope and functional group tolerance, which are critical for the synthesis of complex drug-like molecules.[3][4]

Key Derivatives of this compound and Their Biological Activities

Research into the pharmacological potential of the this compound scaffold has primarily focused on its substituted derivatives. These studies have revealed a range of biological activities, highlighting the versatility of this core structure in drug design.

Antimonoamine Oxidase Activity

N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters. These compounds demonstrated activity comparable to their 2-unsubstituted indolizine counterparts, suggesting that the 2-methyl group is well-tolerated for this biological target.[5]

Central Nervous System and Antihistaminic Activity

Derivatives such as 3-(2-aminoethyl)-2-methylindolizine and 3-(3-aminopropyl)-2-methylindolizine have been investigated for their pharmacological effects.[6][7] Preliminary screenings revealed that these compounds possess a broad spectrum of activities, including:

-

Anti-5-hydroxytryptamine (serotonin) activity

-

Antihistamine activity

-

Antiacetylcholine activity

-

Central Nervous System (CNS) depressant effects

These findings suggest that the this compound scaffold could be a promising starting point for the development of new agents targeting various receptors and pathways in the central and peripheral nervous systems.

Experimental Protocols: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a substituted this compound derivative, based on common synthetic strategies.

Step 1: Formation of the Pyridinium Salt

-

Dissolve 2-ethylpyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add the desired α-halocarbonyl compound (e.g., ethyl bromoacetate) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours, monitoring the formation of the pyridinium salt precipitate.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the pyridinium salt.

Step 2: 1,3-Dipolar Cycloaddition

-

Suspend the pyridinium salt (1 equivalent) in a suitable solvent (e.g., acetonitrile).

-

Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to generate the pyridinium ylide in situ.

-

Add the desired dipolarophile (e.g., an activated alkyne or alkene) (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

Caption: A typical workflow for the synthesis of this compound derivatives.

Future Perspectives and Applications

The this compound core continues to be an area of active research. Its structural features make it a compelling scaffold for the development of new chemical entities with a wide range of therapeutic applications. Future work will likely focus on:

-

Expansion of the chemical space: The synthesis of novel derivatives with diverse substitution patterns to explore a wider range of biological targets.

-

Structure-activity relationship (SAR) studies: In-depth investigation of how different substituents on the this compound core influence biological activity and selectivity.

-

Development of more efficient and sustainable synthetic methodologies: The use of green chemistry principles to access these valuable compounds.[2][3]

References

- 1. Indolizine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 2-Methylindolizine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indolizine scaffold, a unique nitrogen-containing heterocyclic system, has long captivated the interest of chemists and pharmacologists alike. Its structural isomerism with the more ubiquitous indole nucleus bestows upon it a distinct electronic and reactivity profile, making it a privileged core in the design of novel therapeutic agents and functional materials. Within the diverse family of indolizine derivatives, 2-Methylindolizine emerges as a fundamental building block, the strategic placement of a methyl group at the 2-position significantly influencing its chemical behavior and biological activity. This guide provides a comprehensive exploration of the discovery, history, and core synthetic methodologies of this compound, offering a technical resource for researchers engaged in the synthesis and application of this important heterocyclic motif.

The Genesis of a Heterocycle: Early Explorations and Structural Elucidation

The story of this compound is intrinsically linked to the broader history of indolizine chemistry, which dates back to the late 19th and early 20th centuries. The initial synthesis of the parent indolizine ring system is credited to Scholtz in 1912.[1] He achieved this milestone by heating 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures, isolating a product he termed "picolide".[2][3] Subsequent hydrolysis of this "picolide" yielded the indolizine core.[2][3] The elucidation of the correct structure of "picolide" as a diacetylated indolizine derivative was a critical step, clarifying the nature of this new heterocyclic system.[3]

These early investigations laid the groundwork for the synthesis of substituted indolizines. The introduction of a methyl group at the 2-position was a logical progression, and two classical named reactions became the cornerstones for accessing this specific derivative: the Scholtz reaction and the Tschitschibabin reaction.

Foundational Synthetic Strategies: The Scholtz and Tschitschibabin Reactions

The synthesis of this compound has historically been dominated by two robust and reliable methods. The choice between these often depends on the availability of starting materials and the desired scale of the reaction.

The Scholtz Reaction: A Direct Approach from 2-Picoline

The Scholtz reaction provides a direct route to the indolizine core through the reaction of a 2-alkylpyridine with an acid anhydride.[1][3] For the synthesis of this compound, this involves the reaction of 2-picoline with propionic anhydride, followed by a subsequent hydrolysis step.

Conceptual Workflow of the Scholtz Reaction:

Caption: A simplified workflow of the Scholtz reaction for this compound synthesis.

While historically significant, the high temperatures required for the Scholtz reaction can sometimes lead to lower yields and the formation of byproducts.

The Tschitschibabin Reaction: A Versatile Cyclization

The Tschitschibabin (or Chichibabin) reaction, developed in 1927, offers a more versatile and often higher-yielding approach to 2-substituted indolizines.[3][4] This method involves the cyclization of a quaternary pyridinium salt formed from a pyridine derivative and an α-haloketone.[2][3] For the synthesis of this compound, 2-picoline is reacted with a haloacetone, such as chloroacetone or bromoacetone, to form the corresponding pyridinium salt. Subsequent treatment with a base induces an intramolecular aldol-type condensation to yield the target molecule.

Reaction Mechanism of the Tschitschibabin Synthesis:

Caption: The two-step mechanism of the Tschitschibabin reaction for this compound.

The Tschitschibabin reaction is generally preferred for its milder conditions and broader substrate scope compared to the Scholtz reaction.

Experimental Protocol: Tschitschibabin Synthesis of this compound

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Tschitschibabin reaction.

Materials:

-

2-Picoline (2-methylpyridine)

-

Bromoacetone

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethanol

-

Diethyl ether

-

Water

Procedure:

-

Formation of the Pyridinium Salt:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline (1.0 equivalent) in acetone.

-

To this solution, add bromoacetone (1.0 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

-

After cooling to room temperature, collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Intramolecular Cyclization:

-

Dissolve the dried pyridinium salt in a minimal amount of water.

-

Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the solution becomes basic.

-

An oily layer or a solid precipitate of this compound will form.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

-

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected key analytical data.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm. A singlet for the methyl group protons around δ 2.4 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons and a characteristic signal for the methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₉N, MW: 131.18 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-N stretching vibrations of the heterocyclic ring. |

The Role of this compound in Drug Discovery and Development

The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][5] The introduction of a methyl group at the 2-position of the indolizine core can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications. Derivatives of this compound have been investigated for various biological activities, including:

-

Anticancer Activity: The indolizine scaffold has been incorporated into compounds designed to target various cancer-related pathways.

-

Anti-inflammatory and Analgesic Effects: Certain indolizine derivatives have shown promise as anti-inflammatory and pain-relieving agents.

-

Central Nervous System (CNS) Activity: The structural similarity of indolizines to endogenous neurotransmitters has led to the exploration of their potential in treating CNS disorders.

Workflow for the Utilization of this compound in Drug Discovery:

Caption: A generalized workflow illustrating the role of this compound as a starting material in a drug discovery program.

The strategic functionalization of the this compound core, often at the 1- and 3-positions which are susceptible to electrophilic substitution, allows for the generation of diverse chemical libraries for high-throughput screening.[3]

Conclusion and Future Perspectives

From its early discovery rooted in the pioneering work on the indolizine scaffold to its modern applications as a versatile building block in drug discovery, this compound continues to be a molecule of significant interest. The classical synthetic routes, particularly the Tschitschibabin reaction, remain highly relevant for its preparation. As our understanding of the structure-activity relationships of indolizine derivatives deepens, the strategic use of this compound in the design of novel therapeutic agents is poised to expand. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new biological targets for this compound-based compounds.

References

A Theoretical and Computational Guide to the Molecular Structure of 2-Methylindolizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a vital class of nitrogen-fused heterocyclic compounds, distinguished by their unique electronic structure and significant potential in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth exploration of the molecular and electronic structure of 2-Methylindolizine, a representative member of this family. By integrating foundational principles with advanced computational methodologies, this document serves as a comprehensive resource for professionals engaged in the rational design and development of novel indolizine-based agents. We will dissect the molecule's geometric parameters, electronic landscape, and spectroscopic signatures through the lens of Density Functional Theory (DFT), offering a validated framework for predicting its chemical behavior and biological interactions.

Introduction: The Significance of the Indolizine Scaffold

The indolizine core is a bicyclic aromatic system comprising a fused π-deficient pyridine ring and a π-rich pyrrole ring, with a bridging nitrogen atom.[3][4] This unique arrangement imparts a distinct electronic profile, rendering it a privileged scaffold in drug discovery. Indolizine derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The addition of a methyl group at the 2-position, as in this compound, subtly modulates the electronic distribution and steric profile of the parent molecule, influencing its reactivity, stability, and interaction with biological targets.

Theoretical and computational studies are indispensable for elucidating the structure-property relationships that govern these effects.[5] By providing a detailed atomistic and electronic description, these methods accelerate the design-synthesize-test cycle, enabling a more targeted and efficient approach to drug development.

Molecular Geometry and Structural Analysis

The foundational aspect of understanding this compound lies in its three-dimensional structure. Theoretical geometry optimization provides a precise picture of bond lengths, bond angles, and dihedral angles in a gaseous phase, which closely approximates its state in non-polar biological environments.

Computational Methodology: Geometry Optimization

A robust and widely accepted method for this task is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[6][7]

Protocol for DFT Geometry Optimization:

-

Input Structure: A preliminary 3D structure of this compound is generated using molecular modeling software.

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional is well-validated for organic molecules, providing reliable geometric and electronic properties.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set includes diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

Calculation: A geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

-

Validation: A frequency calculation is subsequently performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Optimized Geometric Parameters

The following table summarizes the key geometric parameters for this compound, as predicted by DFT calculations. These theoretical values are expected to be in close agreement with experimental data from techniques like X-ray crystallography for similar indolizine derivatives.[8]

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-C3 | ~1.38 |

| C5-C6 | ~1.40 | |

| N4-C5 | ~1.37 | |

| C2-CH3 | ~1.51 | |

| Bond Angles (°) | C1-C2-C3 | ~107.5 |

| C5-N4-C8a | ~108.0 | |

| C3-C2-CH3 | ~125.0 | |

| Dihedral Angle (°) | C1-C2-C3-N4 | ~0.0 |

Note: These are representative values. Actual calculated values will be outputted by the computational chemistry software.

The planarity of the bicyclic indolizine core is a key feature, with dihedral angles close to 0° or 180°, confirming its aromatic character.

Electronic Properties and Chemical Reactivity

The electronic architecture of a molecule dictates its reactivity, polarity, and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding these aspects.[9]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[7]

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Suggests high kinetic stability |

The HOMO is typically localized over the π-rich five-membered ring, while the LUMO is distributed across the bicyclic system. This distribution predicts that electrophilic attacks are most likely to occur at the C1 and C3 positions of the pyrrole-like ring.[4]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Red/Yellow regions: Indicate negative potential (electron-rich), prime sites for electrophilic attack.

-

Blue regions: Indicate positive potential (electron-poor), sites for nucleophilic attack.

For this compound, the MEP map would show a region of high electron density around the nitrogen atom and the five-membered ring, consistent with the predictions from FMO analysis.

Visualization of Computational Workflow

To ensure transparency and reproducibility, the computational workflow can be visualized. This diagram outlines the logical sequence from initial structure to the final analysis of electronic properties.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 8. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylindolizine as a precursor in organic synthesis

An In-Depth Technical Guide to 2-Methylindolizine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a class of "privileged" heterocyclic scaffolds, integral to the development of novel pharmaceuticals and functional materials due to their unique electronic properties and diverse biological activities. Among these, this compound stands out as a versatile and fundamental precursor. This guide provides a comprehensive technical overview of this compound, from its core synthesis and inherent reactivity to its strategic application in the construction of complex molecular architectures. We will explore the causality behind established synthetic protocols, delve into the mechanistic underpinnings of its reactivity, and present its proven utility in advanced organic synthesis, with a focus on cycloaddition reactions and functionalization strategies.

The this compound Core: Structure and Significance

The indolizine nucleus is an aromatic heterocyclic system composed of a fused pyridine and pyrrole ring, sharing a bridgehead nitrogen atom. This π-excessive system, with ten π-electrons delocalized over the bicyclic structure, is isoelectronic with indole but exhibits distinct reactivity. The highest electron density is found at the C-3 position of the five-membered ring, making it a prime target for electrophilic attack.[1]

This compound, specifically, is a cornerstone building block. The methyl group at the C-2 position not only serves as a synthetic handle for further functionalization but also influences the electronic landscape of the ring system, modulating its reactivity in crucial transformations. Its derivatives are widely investigated for applications ranging from anticancer and anti-inflammatory agents to organic light-emitting devices (OLEDs).[2]

Foundational Synthetic Routes to this compound

The accessibility of the this compound scaffold is paramount to its utility. Several methods have been established, with classical name reactions remaining highly relevant in modern laboratories.

The Tschitschibabin (Chichibabin) Indolizine Synthesis

The Tschitschibabin reaction is arguably the most common and efficient method for constructing the indolizine core.[3][4] This powerful reaction provides a direct pathway to a wide array of substituted indolizines.

Mechanistic Principle: The synthesis proceeds via two key stages:

-

Quaternization: A pyridine derivative (e.g., pyridine itself) is N-alkylated with an α-halo ketone. For this compound, this typically involves the reaction of 2-picoline (2-methylpyridine) with a suitable reagent like bromoacetone.

-

Cyclization: The resulting pyridinium salt possesses an acidic methylene group adjacent to the nitrogen. Treatment with a base deprotonates this position, generating a pyridinium ylide intermediate. This ylide undergoes a subsequent intramolecular 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic this compound ring system.[3][5]

The causality for this reaction's success lies in the facile formation of the pyridinium ylide, which acts as a potent nucleophile, and the thermodynamic favorability of forming the stable, aromatic indolizine ring.

Caption: Mechanism of the Tschitschibabin Indolizine Synthesis.

The Scholtz Synthesis

Reported in 1912, the Scholtz reaction is the first documented synthesis of an indolizine derivative.[6] It involves the high-temperature treatment of 2-methylpyridine with acetic anhydride to produce an acetylated intermediate, which upon hydrolysis, yields the indolizine core.[6] While historically significant, the harsh reaction conditions (200–220°C) limit its broad applicability compared to the milder Tschitschibabin method.[6]

Reactivity and Application as a Synthetic Precursor

The utility of this compound stems from its predictable and versatile reactivity, particularly in cycloaddition reactions, which allow for the rapid construction of complex polycyclic systems.

[8π+2π] Cycloaddition Reactions

A mechanistically fascinating and synthetically powerful transformation of indolizines is the [8π+2π] cycloaddition. In this reaction, the indolizine system acts as an 8π-electron component, reacting with a 2π-electron dienophile (typically an electron-deficient alkyne or alkene) to form derivatives of cycl[3.2.2]azine.[1]

This reaction provides a direct route to extended, nitrogen-containing polycyclic aromatic systems, which are of significant interest in materials science. The reaction of this compound with dimethyl acetylenedicarboxylate (DMAD) is a classic example, often performed by heating in a solvent like toluene, sometimes with a palladium on carbon (Pd-C) catalyst.[1]

Caption: General workflow for [8π+2π] cycloaddition of this compound.

1,3-Dipolar [3+2] Cycloaddition Reactions

The pyridinium ylide intermediates central to the Tschitschibabin synthesis can also be trapped in intermolecular reactions. These ylides behave as 1,3-dipoles and readily react with a variety of dipolarophiles (e.g., electron-deficient alkenes and alkynes) in [3+2] cycloaddition reactions.[7][8] This strategy is a cornerstone for synthesizing a diverse range of functionalized indolizines, often in a one-pot, multicomponent fashion. The reaction's success is driven by the favorable frontier molecular orbital interactions between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[9]

Electrophilic Substitution and Functionalization

As a π-excessive heterocycle, this compound readily undergoes electrophilic substitution.[6]

-

Acylation: Friedel-Crafts acylation typically occurs at the C-3 position. If this position is blocked, acylation can be directed to the C-1 position.[8]

-

Diazo Coupling: Reaction with arenediazonium ions serves as an effective method to install azo groups, usually at C-3, or C-1 if C-3 is occupied.[6]

-

C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H activation, are increasingly being explored to directly functionalize the indolizine core, offering atom-economical routes to novel derivatives.[2][10]

Applications in Drug Discovery and Materials Science

The indolizine scaffold is a key feature in numerous biologically active compounds. While much of the recent literature focuses on the related indole/indoline structures, the principles of leveraging these nitrogen-containing heterocycles in drug design are shared.[11][12][13] The functionalized derivatives prepared from this compound are evaluated for a wide spectrum of therapeutic applications, including:

Furthermore, the unique photophysical properties of indolizine derivatives make them valuable candidates for functional materials, such as fluorescent probes and components in organic light-emitting devices (OLEDs).[2]

Experimental Protocols

The following protocols are provided as self-validating systems, grounded in established literature, to guide researchers in the synthesis and application of this compound.

Protocol 1: Tschitschibabin Synthesis of Sydnone-Indolizine Hybrids

This protocol is adapted from a procedure for creating hybrid structures, demonstrating the robustness of the Tschitschibabin reaction.[3]

Step 1: Synthesis of the Pyridinium Bromide Salt

-

Dissolve substituted pyridine (1.0 mmol) and 4-(bromoacetyl)-3-phenylsydnone (1.0 mmol) in 10 mL of anhydrous acetone in a round-bottom flask.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

The precipitated pyridinium bromide salt is collected by filtration, washed with cold acetone, and dried.

Step 2: Intramolecular Cyclization to Form the Indolizine

-

Suspend the pyridinium bromide salt (1.0 mmol) in an appropriate solvent (e.g., methanol, ethanol).

-

Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 mmol), to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.

Protocol 2: [8π+2π] Cycloaddition with Diethyl Acetylenedicarboxylate (DEAD)

This protocol is a representative example of constructing a polycyclic system from an indolizine precursor.[2]

-

To a solution of the indolizine derivative (e.g., 3a from the reference, 1.0 mmol) in 5 mL of toluene, add diethyl acetylenedicarboxylate (DEAD, 1.2 mmol).

-

Add a catalytic amount of Cu(OAc)₂ (20 mol %).

-

Heat the reaction mixture at 90 °C under an air atmosphere.

-

Monitor the reaction progress using TLC. Upon completion, cool the mixture to room temperature.

-

Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the pyrrolo[2,1,5-cd]indolizine product.

Data Summary

The efficiency of synthetic transformations involving this compound is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative yields for the types of reactions discussed.

| Reaction Type | Precursors | Conditions | Product Class | Representative Yield (%) | Reference |

| Tschitschibabin Synthesis | 2-Alkylazaarenes, Bromonitroolefins | Na₂CO₃, THF, 80 °C | Functionalized Indolizines | Up to 99% | [2] |

| [8π+2π] Cycloaddition | Indolizine, Diethyl Acetylenedicarboxylate | Cu(OAc)₂, Toluene, 90 °C, Air | Pyrrolo[2,1,5-cd]indolizine | 61% | [2] |

| Domino Annulation | 2-Pyridylacetates, Bromonitroolefins | Na₂CO₃, THF, 80 °C | Functionalized Indolizines | 84% (gram-scale) | [2] |

Conclusion and Future Outlook

This compound has cemented its role as a foundational precursor in modern organic synthesis. Its accessible synthesis via robust methods like the Tschitschibabin reaction, combined with its versatile reactivity in powerful transformations such as [8π+2π] and [3+2] cycloadditions, provides chemists with a reliable toolkit for building molecular complexity. The indolizine core is a gateway to novel heterocyclic systems with significant potential in drug discovery and materials science.

Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis and C-H functionalization of this compound, expanding its application in asymmetric synthesis, and further exploring the biological and material properties of its complex derivatives. The continued investigation of this remarkable scaffold promises to unlock new solutions to challenges in medicine and technology.

References

- 1. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Fundamental Reactivity of the 2-Methylindolizine Ring

This guide provides a comprehensive overview of the fundamental reactivity of the 2-methylindolizine ring, a crucial scaffold in medicinal chemistry and materials science. We will delve into the structural and electronic properties that govern its reactivity, with a focus on electrophilic substitution, cycloaddition, oxidation, and reduction reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile heterocyclic system.

Part 1: Introduction to the this compound Core

The Indolizine Scaffold: A Privileged Heterocycle

The indolizine scaffold, a nitrogen-containing heterocyclic system, is a prominent structural motif in a vast array of natural products and synthetic compounds of significant biological and material interest. Its unique electronic properties and rigid bicyclic framework have established it as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural and Electronic Properties of this compound

This compound is an aromatic heterocyclic compound consisting of a fused pyridine and pyrrole ring. The nitrogen atom is shared between the two rings, and the system contains a total of 10 π-electrons, conforming to Hückel's rule of aromaticity.

The presence of the methyl group at the C2 position significantly influences the electronic distribution within the indolizine core. Through a combination of a +I (inductive) effect and hyperconjugation, the methyl group donates electron density to the ring system. This enhances the electron-rich nature of the five-membered pyrrole-like ring, thereby influencing the regioselectivity of its reactions. Molecular orbital calculations have shown that the highest electron density is located at the C1 and C3 positions of the five-membered ring.

Caption: Structure and numbering of the this compound ring.

Overview of Reactivity

The fundamental reactivity of the this compound ring is dominated by its electron-rich nature, making it highly susceptible to electrophilic attack. The primary modes of reactivity that will be explored in this guide are:

-

Electrophilic Substitution: The most characteristic reaction of the this compound core.

-

Cycloaddition Reactions: Where the indolizine ring acts as a diene or a dipolarophile.

-

Oxidation and Reduction: Reactions that modify the aromaticity of the ring system.

-

Nucleophilic Substitution: Generally disfavored but possible on suitably functionalized derivatives.

Part 2: Electrophilic Substitution Reactions: The Predominant Pathway

Regioselectivity in Electrophilic Attack

Indolizines readily undergo electrophilic substitution, a characteristic they share with other electron-rich aromatic heterocycles like pyrrole and indole.[1][2] The regioselectivity of these reactions is a direct consequence of the electronic distribution within the bicyclic system. For the parent indolizine ring, electrophilic attack occurs preferentially at the C3 position, followed by the C1 position.[1]

The presence of the electron-donating methyl group at the C2 position in this compound further enhances the electron density of the five-membered ring, reinforcing the preference for electrophilic attack at the C3 and C1 positions. The attack at C3 is generally favored due to the formation of a more stable Wheland intermediate, where the positive charge is better delocalized without disrupting the aromaticity of the pyridine ring.

Caption: Regioselectivity in electrophilic substitution of this compound.

Key Electrophilic Substitution Reactions of this compound

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[3][4][5][6] With this compound, this reaction proceeds with high regioselectivity to afford the 3-formyl derivative. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of freshly distilled N,N-dimethylformamide (3 equivalents) in anhydrous 1,2-dichloroethane to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes.

-

Reaction with this compound: Add a solution of this compound (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[7][8] In the case of this compound, acylation can occur at either the C1 or C3 position, with the C3 position being the more favorable site. The choice of Lewis acid catalyst and reaction conditions can influence the regioselectivity.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide at 0 °C, add the acyl chloride (1.1 equivalents) dropwise.

-

Addition of Substrate: After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous carbon disulfide dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Quenching and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation: Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by recrystallization or column chromatography.

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it can also be applied to electron-rich heterocycles like this compound.[9][10][11][12] The reaction introduces an aminomethyl group, typically at the C3 position. The electrophile is an iminium ion, generated in situ from formaldehyde and a secondary amine.

Experimental Protocol: Mannich Reaction of this compound

-

Iminium Ion Formation: In a round-bottom flask, mix a secondary amine (e.g., dimethylamine, 1.2 equivalents) with an aqueous solution of formaldehyde (37%, 1.5 equivalents) and cool the mixture in an ice bath.

-

Reaction with this compound: To this mixture, add a solution of this compound (1 equivalent) in acetic acid.

-

Heating and Monitoring: Heat the reaction mixture at 80 °C for 3-5 hours, monitoring its progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and basify with a cold aqueous solution of sodium hydroxide.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Tabulated Summary of Electrophilic Substitution Reactions

| Reaction | Electrophile/Reagents | Typical Conditions | Major Product Regioselectivity |

| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 60 °C | 3-formyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 0 °C to room temperature | 3-acyl |

| Mannich Reaction | CH₂O, R₂NH | 80 °C | 3-aminomethyl |

| Nitration | HNO₃, H₂SO₄ | Low temperature | 3-nitro (with potential for 1-nitro) |

| Halogenation | NBS, NCS, Br₂ | Room temperature | 3-halo (with potential for 1-halo) |

Part 3: Cycloaddition Reactions: Building Molecular Complexity

This compound as a Diene Component

The indolizine ring system can participate in cycloaddition reactions, acting as a 4π component (diene) in Diels-Alder type reactions or as a more complex π-system in other cycloadditions.[13][14][15] The electron-rich nature of the this compound ring makes it a good reaction partner for electron-deficient dienophiles.

[3+2] Cycloaddition Reactions

This compound can also serve as a precursor to 1,3-dipoles for [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of novel heterocyclic systems. These reactions often proceed with high regioselectivity and stereoselectivity.

Experimental Protocol for a Representative Cycloaddition Reaction

Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

-

Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous toluene.

-

Heating: Heat the mixture at 110 °C for 24 hours.

-

Cooling and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration and wash with cold toluene. The product can be further purified by recrystallization.

Graphviz Diagram of a Cycloaddition Workflow

Caption: A generalized workflow for a Diels-Alder cycloaddition reaction.

Part 4: Oxidation and Reduction of the this compound Ring

Oxidation Reactions

The electron-rich this compound ring is susceptible to oxidation.[16] Treatment with various oxidizing agents can lead to a range of products, depending on the reaction conditions. For instance, oxidation with peroxy acids can lead to the formation of N-oxides or ring-opened products.

Reduction Reactions

The aromatic indolizine ring can be reduced to the corresponding indoline (dihydroindolizine) or perhydroindolizine derivatives. Catalytic hydrogenation is a common method for this transformation.[17][18][19] The choice of catalyst and reaction conditions can control the extent of reduction.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Catalyst and Substrate: To a solution of this compound (1 equivalent) in ethanol in a Parr hydrogenation bottle, add a catalytic amount of 10% Palladium on carbon.

-

Hydrogenation: Place the reaction vessel on a Parr hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi).

-

Reaction Monitoring: Shake the mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC analysis indicates the disappearance of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product by distillation or chromatography if necessary.

Summary Table of Redox Reactions

| Reaction | Reagents | Product(s) |

| Oxidation | m-CPBA, H₂O₂ | N-oxides, ring-opened products |

| Reduction | H₂, Pd/C | 2-Methylindoline |

| Reduction | NaBH₄, AcOH | 2-Methylindoline |

Part 5: Nucleophilic Substitution on the this compound Core

General Resistance to Nucleophilic Attack

The electron-rich nature of the this compound ring makes it generally unreactive towards nucleophilic substitution reactions. The high electron density of the ring system repels incoming nucleophiles.

Nucleophilic Substitution on Functionalized 2-Methylindolizines

Nucleophilic substitution on the this compound core becomes feasible when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present at a suitable position. For example, a nitro group or a halogen atom on the ring can be displaced by a nucleophile under appropriate conditions.

Part 6: Applications in Drug Discovery and Materials Science

The this compound scaffold is a key component in a variety of biologically active molecules and functional materials. Its derivatives have been investigated for their potential as:

-

Anticancer Agents: The rigid, planar structure of the indolizine ring allows for effective interaction with biological targets such as DNA and various enzymes.

-

Anti-inflammatory Drugs: Certain this compound derivatives have shown potent anti-inflammatory activity.

-

Fluorescent Probes: The extended π-system of the indolizine core can give rise to fluorescent compounds with applications in bioimaging and materials science.

Part 7: Conclusion